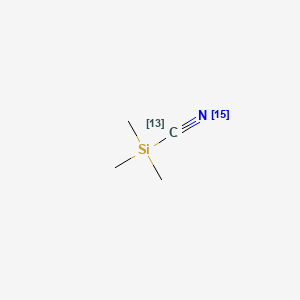

Trimethylsilyl cyanide-13C,15N

Description

Trimethylsilyl cyanide-13C,15N (C₄H₉NSi) is a stable isotope-labeled organosilicon compound where the carbon and nitrogen atoms are replaced with ¹³C and ¹⁵N isotopes, respectively. This labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, particularly for tracking molecular interactions and structural dynamics . The compound is a volatile liquid (boiling point: 114–117°C) with high flammability and acute toxicity, requiring stringent safety protocols during handling . Its primary applications include:

Properties

IUPAC Name |

trimethylsilylformonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NSi/c1-6(2,3)4-5/h1-3H3/i4+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIMLDGFXIOXMT-MQIHXRCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)[13C]#[15N] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745972 | |

| Record name | Trimethylsilane(~13~C,~15~N)carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81797-53-7 | |

| Record name | Trimethylsilane(~13~C,~15~N)carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 81797-53-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Components:

-

Trimethylchlorosilane : Serves as the silylating agent.

-

KCN-13C,15N : Provides the isotopically labeled cyanide ion (¹³C¹⁵N⁻).

-

Catalyst : Zinc iodide (ZnI₂) accelerates the reaction by polarizing the Si-Cl bond, enhancing nucleophilic attack.

-

Solvent : Polyethylene glycol (PEG400) stabilizes intermediates and improves reagent miscibility.

Optimization Strategies

Catalytic Systems

Zinc iodide (ZnI₂) is the most widely employed catalyst due to its Lewis acidity, which activates Me₃SiCl for nucleophilic substitution. Alternative catalysts, such as manganese oxide molecular sieves, have been explored but show reduced efficiency in isotopic labeling reactions.

Table 1: Catalyst Performance Comparison

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| ZnI₂ | 6–8 | 92–95 | 99.5 |

| MnO₂ Sieves | 12–14 | 78–82 | 97.0 |

Solvent Effects

PEG400 outperforms traditional solvents like tetrahydrofuran (THF) or dichloromethane (DCM) by reducing side reactions and stabilizing the cyanide ion. Its high polarity facilitates rapid ion pairing between K⁺ and ¹³C¹⁵N⁻, ensuring efficient silylation.

Table 2: Solvent Impact on Reaction Efficiency

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| PEG400 | 14.7 | 92–95 | <1% |

| THF | 7.6 | 68–72 | 8–10% |

| DCM | 8.9 | 75–78 | 5–7% |

Reaction Conditions

-

Temperature : Room temperature (20–25°C) minimizes thermal degradation of Me₃SiCl.

-

Agitation : Ultrasonic radiation reduces reaction time by 40% compared to mechanical stirring, achieving 95% yield in 4 hours.

-

Atmosphere : Argon or nitrogen atmospheres prevent moisture ingress.

Industrial-Scale Production

Industrial synthesis scales the core methodology with modifications for safety and efficiency:

-

Continuous Flow Reactors : Enable precise control over residence time and temperature, reducing batch variability.

-

In-Line Purification : Distillation units separate Me₃Si¹³C¹⁵N from KCl and unreacted reagents, achieving >99% purity.

-

Waste Management : KCN byproducts are neutralized with Fe²⁺ solutions to prevent environmental release.

Challenges and Solutions

Isotopic Enrichment

-

Challenge : Ensuring uniform ¹³C and ¹⁵N incorporation without cross-contamination.

-

Solution : Use of high-purity KCN-13C,15N (≥99 atom%) and strict exclusion of non-labeled reagents.

Moisture Sensitivity

-

Challenge : Hydrolysis of Me₃SiCl to hexamethyldisiloxane.

-

Solution : Rigorous drying of solvents and reagents over molecular sieves.

Analytical Validation

Post-synthesis characterization employs:

-

NMR Spectroscopy : ¹³C and ¹⁵N signals confirm isotopic enrichment (δ¹³C: 118 ppm; δ¹⁵N: -120 ppm).

-

Mass Spectrometry : High-resolution MS verifies molecular ion peaks at m/z 101.19 (M⁺).

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl cyanide-13C,15N undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with aldehydes and ketones to form cyanohydrin trimethylsilyl ethers.

Strecker Reaction: It participates in the Strecker synthesis to produce α-aminonitriles.

Cyanation: It can be used for the cyanation of aryl halides and thiols.

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, amines, and aryl halides. Typical reaction conditions involve the use of catalysts such as palladium complexes, manganese oxide octahedral molecular sieves, and Brønsted acids .

Major Products

The major products formed from reactions with this compound include cyanohydrin trimethylsilyl ethers, α-aminonitriles, and various cyanated organic compounds .

Scientific Research Applications

Organic Chemistry

Nucleophilic Addition Reactions:

Trimethylsilyl cyanide-13C,15N is extensively utilized in organic chemistry for nucleophilic addition to aldehydes and ketones. A notable study demonstrated the effectiveness of this compound in producing high yields of cyanohydrin silyl ethers when reacted with various aldehydes under Lewis base catalysis using phosphines and amines as catalysts.

Strecker Synthesis:

The compound also plays a crucial role in the Strecker synthesis, where it is used to produce α-aminonitriles. This reaction is significant for synthesizing amino acids and other biologically relevant compounds.

Biochemistry

Metabolic Pathway Investigation:

In biochemistry, this compound aids in elucidating metabolic pathways by tracking the incorporation of isotopes into biomolecules. Researchers have successfully employed this compound to study enzyme mechanisms and metabolic fluxes in various biological systems.

Case Study:

A study investigated the use of this compound in tracing metabolic pathways in plant tissues. The results indicated that the compound could effectively label specific metabolites, providing insights into plant metabolism under different environmental conditions .

Pharmaceutical Development

Diagnostic Tools:

In medicinal chemistry, this compound is used to develop diagnostic tools by studying how isotopically labeled compounds behave in biological systems. This application is crucial for understanding drug metabolism and efficacy.

Therapeutic Agent Design:

The compound's ability to provide detailed information on reaction mechanisms makes it valuable in designing therapeutic agents. For example, its use in synthesizing new drug candidates has been documented, where its isotopic labeling facilitated the optimization of synthetic routes.

Mechanism of Action

The mechanism of action of trimethylsilyl cyanide-13C,15N involves its role as a nucleophilic reagent. It adds across carbon-oxygen double bonds in aldehydes and ketones to form new carbon-carbon bonds, resulting in the formation of cyanohydrin trimethylsilyl ethers . The presence of isotopic labels allows for detailed study of the reaction intermediates and products through spectroscopic methods.

Comparison with Similar Compounds

Comparison with Similar Isotope-Labeled Cyanide Compounds

Structural and Physical Properties

| Compound | Molecular Formula | Physical State | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|

| Trimethylsilyl cyanide-¹³C,¹⁵N | C₄H₉NSi | Liquid | 114–117 | Organosilicon group (hydrophobic) |

| Potassium cyanide-¹³C,¹⁵N | K¹³C¹⁵N | Solid | 1625 (decomposes) | Ionic, water-soluble |

| Copper(I) cyanide-¹³C,¹⁵N | ¹³C¹⁵NCu | Solid | N/A | Inorganic, catalytic applications |

Key Differences :

- Solubility: Trimethylsilyl cyanide’s organosilicon group makes it soluble in organic solvents, whereas KCN-¹³C,¹⁵N is water-soluble .

- Reactivity: The trimethylsilyl group enhances stability in non-aqueous environments, whereas CuCN-¹³C,¹⁵N is used in catalysis due to its redox-active copper center .

Trimethylsilyl Cyanide-¹³C,¹⁵N

- NMR Spectroscopy : Used to resolve ambiguities in ¹³C-¹⁵N coupling constants (e.g., in polycarbodiimides) .

- Isotopic Tracers : Facilitates studies on reaction mechanisms in organic synthesis .

Potassium Cyanide-¹³C,¹⁵N

- Analytical Standards : Serves as a reference material for isotope ratio mass spectrometry (IRMS) in environmental and metabolic studies .

- Plant Physiology : Used in ¹⁵N/¹³C dual-labeling experiments to track nitrogen assimilation in crops .

Copper(I) Cyanide-¹³C,¹⁵N

Toxicity and Environmental Impact

All three compounds exhibit high toxicity:

Research Findings and Methodological Insights

Agricultural Studies

- Dual ¹³C/¹⁵N labeling with KCN-¹³C,¹⁵N revealed that excessive nitrogen application reduces ¹⁵N uptake efficiency in apple trees, with optimal N levels improving fruit yield by 48% .

Biological Activity

Trimethylsilyl cyanide-13C,15N (TMSCN-13C,15N) is an isotopically labeled derivative of trimethylsilyl cyanide, featuring carbon-13 and nitrogen-15 isotopes. This compound is primarily utilized in organic synthesis and chemical research due to its unique properties that enhance the study of biological and chemical mechanisms.

Overview of this compound

- Chemical Formula: (CH₃)₃Si¹³C¹⁵N

- Molecular Weight: 101.19 g/mol

- CAS Number: 81797-53-7

- Structure: The compound possesses a bulky trimethylsilyl group that shields the carbon atom, influencing its reactivity and spectral properties, particularly in NMR spectroscopy.

TMSCN-13C,15N primarily acts through nucleophilic additions to electrophiles such as aldehydes and ketones. The key biochemical pathways affected by this compound include:

- Formation of Cyanohydrin Silyl Ethers: TMSCN-13C,15N reacts with aldehydes and ketones to produce cyanohydrin silyl ethers.

- Strecker Synthesis: It participates in the formation of α-aminonitriles through the Strecker reaction.

These reactions are significant in organic synthesis and can be leveraged for various applications in medicinal chemistry and biological research.

Applications in Scientific Research

TMSCN-13C,15N serves multiple roles across different fields:

- Organic Chemistry: Used for tracing reaction mechanisms due to its isotopic labeling.

- Biochemistry: Helps elucidate metabolic pathways by tracking isotope incorporation into biomolecules.

- Pharmaceutical Development: Assists in the design of diagnostic tools and therapeutic agents by studying isotopically labeled compounds' behavior in biological systems .

1. Nucleophilic Addition to Aldehydes

In a study exploring the addition of TMSCN to various aldehydes using Lewis base catalysis, it was found that phosphines and amines were particularly effective catalysts. This reaction demonstrated high yields of cyanohydrin silyl ethers, showcasing TMSCN's utility in synthetic organic chemistry .

2. Cyanooxovanadate Synthesis

Research involving the cyanosilylation of ketones with TMSCN revealed its effectiveness in forming complex organosilicon compounds. The study highlighted the catalytic performance of vanadium-based catalysts when paired with TMSCN, achieving high turnover frequencies (TOF) in reactions involving sterically hindered substrates .

Comparative Analysis with Similar Compounds

| Compound Name | Isotopic Labeling | Key Applications |

|---|---|---|

| Trimethylsilyl cyanide | None | General organic synthesis |

| Trimethylsilyl cyanide-13C | Carbon-13 | Isotope tracing in chemical reactions |

| Trimethylsilyl cyanide-15N | Nitrogen-15 | Tracing nitrogen-containing compounds |

| This compound | Carbon-13 & Nitrogen-15 | Enhanced resolution in NMR; versatile applications |

TMSCN-13C,15N is unique due to its dual isotopic labeling, which provides more detailed insights into reaction mechanisms compared to single-labeled counterparts.

Q & A

Q. Table 1. Key Isotopic Properties of Trimethylsilyl Cyanide-¹³C,¹⁵N

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.